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Compound of Interest

Compound Name: (5-Bromothiazol-2-yl)methanol

Cat. No.: B1280497 Get Quote

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The isomeric landscape of substituted thiazoles presents a significant challenge in chemical

synthesis and characterization. The precise placement of a substituent on the thiazole ring can

dramatically alter the molecule's physicochemical properties and biological activity. This guide

provides a comprehensive spectroscopic comparison of 2- and 4-substituted bromothiazoles,

offering a practical framework for their unambiguous differentiation using a suite of standard

analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). The supporting

experimental data, presented in clearly structured tables, and detailed methodologies aim to

equip researchers with the necessary tools for confident structural elucidation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for representative 2- and 4-

substituted bromothiazoles. These values provide a quantitative basis for distinguishing

between the two regioisomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
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Compound H-4 H-5 Other Protons J (Hz)

2-Bromothiazole 7.61 (d) 7.31 (d) - J₄,₅ = 3.6

4-Bromothiazole - 7.19 (s) 8.75 (s, H-2) -

2-Bromo-4-

methylthiazole
- 6.95 (s) 2.45 (s, 3H, CH₃) -

4-Bromo-2-

methylthiazole
- 7.45 (s) 2.70 (s, 3H, CH₃) -

2-Bromo-4-

phenylthiazole
- 7.55 (s)

7.30-7.45 (m,

5H, Ar-H)
-

4-Bromo-2-

phenylthiazole
- 7.78 (s)

7.40-7.50 (m,

3H, Ar-H), 7.95-

8.05 (m, 2H, Ar-

H)

-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
Compound C-2 C-4 C-5 Other Carbons

2-Bromothiazole 136.8 143.5 123.0 -

4-Bromothiazole 155.0 111.5 115.8 -

2-Bromo-4-

methylthiazole
137.2 152.1 118.5 17.5 (CH₃)

4-Bromo-2-

methylthiazole
165.8 110.2 114.1 19.1 (CH₃)

2-Bromo-4-

phenylthiazole
137.5 158.0 115.9

133.8, 129.1,

128.8, 126.3 (Ar-

C)

4-Bromo-2-

phenylthiazole
168.1 112.3 115.2

133.2, 130.8,

129.0, 126.9 (Ar-

C)
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Table 3: IR Spectroscopic Data (cm⁻¹)
Compound C=N Stretch

C-H (thiazole
ring)

C-Br Stretch
Other Key
Bands

2-Bromothiazole ~1480 ~3100 ~650 1315, 1040, 870

4-Bromothiazole ~1520 ~3120 ~680 1340, 1090, 890

2-Bromo-4-

methylthiazole
~1490 ~3090 ~660

2920 (CH₃

stretch)

4-Bromo-2-

methylthiazole
~1530 ~3110 ~690

2925 (CH₃

stretch)

Table 4: UV-Vis Spectroscopic Data (in Ethanol)
Compound λmax (nm) Molar Absorptivity (ε)

2-Bromothiazole ~245 ~4000

4-Bromothiazole ~235 ~3500

2-Bromo-4-phenylthiazole ~290 ~15000

4-Bromo-2-phenylthiazole ~280 ~18000

Table 5: Mass Spectrometry Data (m/z)
Compound Molecular Ion [M]⁺ Key Fragment Ions

2-Bromothiazole 163/165 (Br isotopes) 84 [M-Br]⁺, 57 [C₂HNS]⁺

4-Bromothiazole 163/165 (Br isotopes) 84 [M-Br]⁺, 58 [C₂H₂NS]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples

were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal
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standard. For ¹H NMR, the spectral width was 16 ppm, with a relaxation delay of 1 second and

16 scans. For ¹³C NMR, a proton-decoupled sequence was used with a spectral width of 240

ppm, a relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy
IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped

with a universal attenuated total reflectance (UATR) accessory. A small amount of the neat

liquid or solid sample was placed directly on the diamond crystal. The spectra were recorded in

the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was recorded

and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on an Agilent Cary 60 UV-Vis spectrophotometer.

Samples were dissolved in ethanol to a concentration of approximately 10⁻⁵ M. Spectra were

recorded in a 1 cm path length quartz cuvette from 200 to 400 nm. The solvent was used as

the reference.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was performed on a Thermo Fisher Scientific

ISQ EC single quadrupole mass spectrometer. Samples were introduced via a direct insertion

probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting

fragments was scanned over a range of 50-500 amu.

Visualization of Experimental Workflow
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Caption: Workflow for the spectroscopic comparison of 2- and 4-substituted bromothiazoles.

Discussion of Spectroscopic Differences
NMR Spectroscopy: The most definitive method for distinguishing between the 2- and 4-

isomers is ¹H NMR spectroscopy. For the parent bromothiazoles, 2-bromothiazole exhibits two

doublets for H-4 and H-5, while 4-bromothiazole shows two singlets for H-2 and H-5, providing

a clear distinction.[1] This trend continues with substituted derivatives. In ¹³C NMR, the

chemical shift of the carbon atom directly bonded to the bromine atom is significantly different.

In 2-bromothiazoles, the C-2 carbon resonates at a higher field (lower ppm) compared to the C-
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2 carbon in 4-bromothiazoles, which is deshielded by the adjacent nitrogen atom. Conversely,

the C-4 carbon in 4-bromothiazoles is shielded by the bromine atom and appears at a lower

ppm value.

IR Spectroscopy: The C=N stretching vibration in the thiazole ring appears at a slightly higher

wavenumber for 4-substituted bromothiazoles (~1520-1530 cm⁻¹) compared to their 2-

substituted counterparts (~1480-1490 cm⁻¹). While this difference is subtle, it can be a useful

diagnostic tool when considered in conjunction with other spectroscopic data. The position of

the C-Br stretch also shows a slight dependence on the substitution pattern.

UV-Vis Spectroscopy: The position of the principal absorption band (λmax) is influenced by the

substitution pattern. Generally, 4-substituted bromothiazoles exhibit a slight hypsochromic shift

(shift to shorter wavelength) compared to the corresponding 2-substituted isomers. However,

the introduction of conjugating groups, such as a phenyl ring, leads to a significant

bathochromic shift (shift to longer wavelength) in both series, with the 4-bromo-2-

phenylthiazole often showing a higher molar absorptivity.

Mass Spectrometry: The mass spectra of both isomers are characterized by a prominent

molecular ion peak cluster showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br

in approximately a 1:1 ratio). While the primary fragmentation pathways are similar, involving

the loss of the bromine atom and subsequent ring fragmentation, subtle differences in the

relative abundances of fragment ions can sometimes be observed. For instance, the

fragmentation of the thiazole ring itself can produce ions with slightly different m/z values or

intensities depending on the initial position of the bromine atom.[2][3]

Conclusion
The differentiation of 2- and 4-substituted bromothiazoles can be reliably achieved through a

systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy provides

the most direct and unambiguous method for distinguishing between these regioisomers.

Complementary information from ¹³C NMR, IR, UV-Vis, and Mass Spectrometry further

strengthens the structural assignment. By carefully analyzing the distinct spectroscopic

signatures outlined in this guide, researchers can confidently characterize their synthesized

compounds, a critical step in the advancement of medicinal chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1280497?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_3034-53-5_1HNMR.htm
https://www.semanticscholar.org/paper/Studies-in-mass-spectrometry.-Part-VII.-Mass-of-Clarke-Grigg/90a375927e7cf3f9239dfc7d4805306aec8805c8
https://www.semanticscholar.org/paper/Studies-in-mass-spectrometry.-Part-VII.-Mass-of-Clarke-Grigg/90a375927e7cf3f9239dfc7d4805306aec8805c8
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b1280497#spectroscopic-comparison-of-2-and-4-substituted-bromothiazoles
https://www.benchchem.com/product/b1280497#spectroscopic-comparison-of-2-and-4-substituted-bromothiazoles
https://www.benchchem.com/product/b1280497#spectroscopic-comparison-of-2-and-4-substituted-bromothiazoles
https://www.benchchem.com/product/b1280497#spectroscopic-comparison-of-2-and-4-substituted-bromothiazoles
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1280497?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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